4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde
Description
Role of halogenated indazole derivatives in medicinal chemistry
Halogenated indazole derivatives have established themselves as cornerstone structures in medicinal chemistry, with their importance stemming from the unique electronic and steric properties that halogen substituents impart to the heterocyclic framework. The indazole nucleus itself serves as a privileged scaffold in numerous therapeutic agents, with diversely substituted indazole derivatives bearing wide-ranging pharmacological activities including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus activities. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into indazole structures has proven instrumental in modulating these biological activities and optimizing pharmacokinetic properties.
Fluorine substitution in indazole derivatives offers particularly compelling advantages in drug design, as the fluorine atom's unique properties can dramatically alter a compound's lipophilicity, metabolic stability, and membrane permeability. Research has demonstrated that fluorinated indazole motifs can significantly improve oral bioavailability, as observed in selective estrogen receptor degrader development where incorporation of 3-fluoroindazole motifs enhanced oral exposure profiles. The electron-withdrawing nature of fluorine also modulates the electronic distribution within the indazole ring system, potentially affecting binding interactions with target proteins and enzymes.
Chlorine substitution provides complementary benefits, offering increased molecular size and different electronic effects compared to fluorine. The combination of chlorine and fluorine substituents, as exemplified in this compound, creates a sophisticated balance of properties that can be fine-tuned for specific therapeutic applications. Studies on related halogenated indazoles have revealed that such dual-halogen substitution patterns can enhance potency while maintaining favorable pharmacological profiles.
The aldehyde functional group present in this compound serves as a crucial reactive handle for further synthetic elaboration. This carbonyl functionality enables diverse chemical transformations including condensation reactions, reductive aminations, and cyclization processes, making it an invaluable intermediate for constructing more complex therapeutic agents. The positioning of the aldehyde at the 3-position of the indazole ring is particularly significant, as this location has been identified as optimal for maintaining biological activity while providing synthetic accessibility.
| Compound Class | Key Therapeutic Applications | Notable Examples | Halogen Benefits |
|---|---|---|---|
| Fluorinated Indazoles | Anticancer, Anti-inflammatory | Niraparib, Pazopanib | Enhanced metabolic stability, improved bioavailability |
| Chlorinated Indazoles | Enzyme inhibition, Receptor modulation | Various kinase inhibitors | Increased binding affinity, altered selectivity |
| Dual-halogenated Indazoles | Multi-target therapy | 4-Chloro-6-fluoro derivatives | Synergistic property enhancement |
Structural significance of substituent positioning in indazole-based compounds
The precise positioning of substituents on the indazole ring system plays a critical role in determining both the chemical reactivity and biological activity of these compounds. In this compound, each substituent occupies a strategically selected position that maximizes the compound's utility as a synthetic intermediate while preserving its potential for biological activity.
The chlorine atom at the 4-position of the indazole ring occupies a location that significantly influences the electronic properties of the entire heterocyclic system. This positioning places the chlorine substituent adjacent to the nitrogen-containing pyrazole portion of the indazole structure, where it can exert maximum electronic influence through both inductive and resonance effects. Research on related 4-chloro-indazole derivatives has demonstrated that this substitution pattern enhances the compound's ability to participate in nucleophilic aromatic substitution reactions while maintaining stability under physiological conditions.
The fluorine atom positioned at the 6-location provides complementary electronic effects while minimizing steric hindrance. This placement allows the fluorine to influence the benzene ring portion of the indazole structure without interfering with potential hydrogen bonding interactions involving the nitrogen atoms. Studies on 6-fluoro-indazole derivatives have shown that this substitution pattern can enhance target selectivity and improve pharmacokinetic properties without compromising synthetic accessibility.
The aldehyde group at the 3-position represents perhaps the most crucial structural feature, as this location provides optimal reactivity for synthetic transformations while maintaining the integrity of the indazole core. The 3-position is particularly advantageous because it allows for efficient coupling reactions and condensation processes that are essential for constructing more complex molecular architectures. Furthermore, aldehydes at this position have been shown to maintain favorable interactions with biological targets, as demonstrated in various indazole-based therapeutic agents.
| Position | Substituent | Electronic Effect | Steric Impact | Synthetic Utility |
|---|---|---|---|---|
| 3 | Aldehyde | Electron-withdrawing, reactive carbonyl | Minimal steric hindrance | High reactivity for coupling reactions |
| 4 | Chlorine | Strong electron-withdrawing | Moderate steric bulk | Enables nucleophilic substitution |
| 6 | Fluorine | Electron-withdrawing, metabolically stable | Minimal steric impact | Enhances bioavailability |
The combined effect of this specific substitution pattern creates a compound with unique properties that differentiate it from other indazole derivatives. The electron-withdrawing nature of all three substituents increases the electrophilicity of the indazole ring system, potentially enhancing its ability to interact with nucleophilic sites on biological targets. Simultaneously, the strategic positioning prevents excessive steric crowding that could impair biological activity or synthetic accessibility.
Comparative studies of positional isomers have revealed the critical importance of substituent placement in indazole chemistry. For instance, research on various fluoro-substituted indazole carboxylic acids has shown that compounds with fluorine at the 6-position versus the 7-position exhibit markedly different biological profiles and synthetic utility. Similarly, investigations into chloro-substituted indazoles have demonstrated that the 4-position offers optimal balance between reactivity and stability compared to alternative substitution patterns.
Properties
IUPAC Name |
4-chloro-6-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCGILIPWBCSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646238 | |
| Record name | 4-Chloro-6-fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-78-5 | |
| Record name | 4-Chloro-6-fluoro-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Formylation Sequence
- Starting Material: 1H-indazole or substituted indazole derivatives.
- Halogenation: Introduction of chlorine at the 4-position and fluorine at the 6-position can be achieved using selective electrophilic halogenation reagents under controlled temperature and solvent conditions.
- Formylation at C3: The aldehyde group is typically introduced via the Vilsmeier-Haack reaction, which involves the reaction of the halogenated indazole with a Vilsmeier reagent (formed from DMF and POCl3). This reaction selectively formylates the 3-position of the indazole ring.
This method is analogous to the synthesis of 4-fluoro-6-nitro-1H-indazole-3-carbaldehyde, where nitration is followed by formylation.
Alternative Route via Nitrosation of Indoles
A more recent and optimized approach involves the nitrosation of indole derivatives under slightly acidic conditions to directly access 1H-indazole-3-carbaldehydes, which can be further functionalized to introduce halogens:
- Nitrosation Reaction: Indoles are treated with sodium nitrite and hydrochloric acid in a DMF-water mixture at low temperatures (0°C), with slow addition of the indole to the nitrosating mixture to minimize side reactions such as dimerization.
- Reaction Mechanism: The process involves initial nitrosation at the C3 position of the indole, formation of an oxime intermediate, ring opening, and subsequent ring closure to form the indazole-3-carbaldehyde.
- Optimization: Reaction conditions such as stoichiometry of NaNO2 and HCl, temperature, and addition time are critical to maximize yields (up to 99% for some substrates) and minimize by-products.
- Scope: This method is effective for a variety of substituted indoles, including those bearing halogens like chlorine and fluorine at different positions, allowing the synthesis of halogenated indazole-3-carbaldehydes.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Notes | Yield Range |
|---|---|---|---|
| Nitrosation of indole | NaNO2 (8 equiv), HCl (2.7 equiv), DMF:H2O (5.3:3), 0°C, slow addition over 2 h | Slow addition minimizes dimer formation; argon atmosphere recommended | Up to 99% (isolated yield) for unsubstituted indole; 78-96% for halogenated indoles |
| Halogenation (chlorination and fluorination) | Electrophilic halogenation reagents, controlled temperature | Position-selective halogenation critical; may require protecting groups or directing groups | Variable, depends on substrate and conditions |
| Formylation (Vilsmeier-Haack) | POCl3 and DMF, controlled temperature | Effective for introducing aldehyde at C3 on halogenated indazoles | Moderate to high yields depending on substrate |
Research Findings and Notes
- The nitrosation method provides a mild and versatile route to 1H-indazole-3-carbaldehydes, avoiding harsh metalation steps that can open the heterocyclic ring.
- Slow addition of indole to the nitrosating mixture at low temperature is essential to reduce side reactions such as dimer formation.
- The stoichiometry of nitrite and acid influences the pH and the nature of nitrosating species, which in turn affects the reaction outcome.
- Electron-rich and electron-poor indoles respond differently; reaction parameters may need adjustment.
- The method tolerates acid-sensitive functional groups and various halogen substituents, making it adaptable for preparing 4-chloro-6-fluoro derivatives after suitable precursor selection.
- Direct Vilsmeier-Haack formylation on indazoles is often ineffective, making the nitrosation of indoles a superior alternative for accessing the aldehyde function at C3.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation + Vilsmeier-Haack formylation | Halogenated indazole | Electrophilic halogenation, formylation at C3 | Established method; direct installation of aldehyde | May require multiple steps; formylation sometimes ineffective |
| Nitrosation of indoles | Halogenated or unsubstituted indoles | Nitrosation, ring closure to indazole-3-carbaldehyde | High yields, mild conditions, tolerates substituents | Requires careful control of reaction conditions |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: 4-chloro-6-fluoro-2H-indazole-3-carboxylic acid.
Reduction: 4-chloro-6-fluoro-2H-indazole-3-methanol.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde with structurally related indazole and pyrazole derivatives:
Key Observations:
Substituent Effects :
- Halogens : Chloro and fluoro substituents in the target compound provide moderate electronegativity and steric bulk, favoring interactions in biological systems. In contrast, iodine in 4-Fluoro-6-iodo-1H-indazole increases molecular weight (262.02 vs. 198.59) and may reduce solubility due to its larger atomic radius.
- Positional Differences : The placement of halogens (e.g., Cl at position 4 vs. 3 in ) alters electronic distribution and steric hindrance, impacting reactivity and binding affinity.
Functional Group Impact :
- The carbaldehyde group at position 3 in the target compound enables nucleophilic additions (e.g., condensations), a feature absent in iodinated indazoles . Pyrazole-based aldehydes (e.g., ) share this reactivity but differ in core aromaticity and substituent effects.
Biological Activity
4-Chloro-6-fluoro-1H-indazole-3-carbaldehyde, a derivative of indazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C_8H_6ClF N_2O
- CAS Number : 885520-78-5
Anticancer Properties
Indazole derivatives, including this compound, have been reported to exhibit significant anticancer activity. Research indicates that such compounds can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 17.3 ± 1.4 | Induces apoptosis via caspase activation |
| SW480 (Colorectal) | 180.0 ± 17.5 | Inhibition of cell cycle progression |
| CH1 (Ovarian Cancer) | 117.5 ± 8.5 | Disruption of mitochondrial function |
The compound demonstrated selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as a targeted cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokine production.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| IL-17a | 48-fold decrease | 10 |
| TNF-alpha | 27-fold decrease | 10 |
These findings suggest that the compound may be effective in treating autoimmune diseases by modulating immune responses .
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is often linked to their structural features. A study focusing on SAR revealed that modifications at specific positions on the indazole ring can significantly alter potency and selectivity.
Key Findings:
- Substituents at Position 4 : Chlorine and fluorine substitutions enhance binding affinity to target receptors.
- Aldehyde Group : The presence of the aldehyde group at position 3 is crucial for maintaining biological activity.
Case Study 1: In Vivo Efficacy
In a recent study involving murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to enhanced survival rates and reduced metastasis in lung and colorectal cancer models .
Case Study 2: Mechanistic Insights
Another investigation utilized ELISA assays to determine the compound's effect on inflammatory markers in an induced arthritis model. Results indicated a marked decrease in IL-6 and TNF-alpha levels post-treatment, supporting its role as an anti-inflammatory agent .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | NCS (Cl), DMF, 0°C → RT | 65–75 | |
| Formylation | POCl₃, DMF, 60°C | 50–60 |
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How to address contradictions in spectroscopic data during characterization?
Answer:
Contradictions (e.g., unexpected splitting in NMR or IR shifts) may arise from:
- Tautomerism : The indazole NH group can tautomerize, altering spectral profiles. Use variable-temperature NMR to confirm .
- Impurities : Purify via column chromatography (silica gel, EtOAc/hexane) and re-analyze.
- Computational Validation : Compare experimental NMR/IR with DFT-calculated spectra (software: Gaussian, ORCA) .
Advanced: What strategies optimize the synthesis yield of this compound?
Answer:
- Catalysis : Use Pd catalysts for regioselective halogenation (e.g., Pd(OAc)₂ with ligands for C-H activation) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates.
- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during halogenation .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | +20% |
| Solvent | DMF | +15% |
| Temperature | 0°C | −10% side products |
Basic: What are the key physicochemical properties of this compound?
Answer:
- Molecular Formula : C₈H₄ClFN₂O
- Molecular Weight : 198.58 g/mol
- Solubility : Moderately soluble in DMSO, DMF; poorly soluble in water.
- Stability : Store under inert gas (N₂/Ar) at −20°C to prevent aldehyde oxidation .
Advanced: How to study the reactivity of this compound for functionalization?
Answer:
- Nucleophilic Additions : React with hydrazines to form hydrazones (e.g., for anticancer screening; see for analogous reactions) .
- Cross-Coupling : Suzuki-Miyaura coupling at the chloro position using Pd catalysts (e.g., attach aryl/heteroaryl groups) .
- Reduction : Convert aldehyde to alcohol (NaBH₄) or amine (reductive amination) for prodrug development .
Advanced: What computational approaches predict the biological activity of this compound?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). The aldehyde group may act as a covalent warhead .
- QSAR Models : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity data from analogous indazole derivatives .
- MD Simulations : Assess binding stability in aqueous environments (GROMACS, AMBER) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
